molecular formula C12H11Cl2N3O B8643499 4-(2,4-dichloroquinazolin-7-yl)morpholine

4-(2,4-dichloroquinazolin-7-yl)morpholine

Cat. No.: B8643499
M. Wt: 284.14 g/mol
InChI Key: CWFBUTZQZIRDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichloroquinazolin-7-yl)morpholine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of chlorine atoms and a morpholine ring in its structure makes this compound a compound of interest for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-dichloroquinazolin-7-yl)morpholine typically involves the reaction of 2,4-dichloroquinazoline with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-dichloroquinazolin-7-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-(2,4-dichloroquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-dichloroquinazolin-7-yl)morpholine is unique due to the presence of both chlorine atoms and the morpholine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-(2,4-dichloroquinazolin-7-yl)morpholine

InChI

InChI=1S/C12H11Cl2N3O/c13-11-9-2-1-8(17-3-5-18-6-4-17)7-10(9)15-12(14)16-11/h1-2,7H,3-6H2

InChI Key

CWFBUTZQZIRDCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl

Origin of Product

United States

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